MFCD18314352

Description

MFCD18314352 is a chemical compound identified by its MDL number. These identifiers are often associated with unique physicochemical properties, biological activity, or synthetic pathways .

Properties

IUPAC Name |

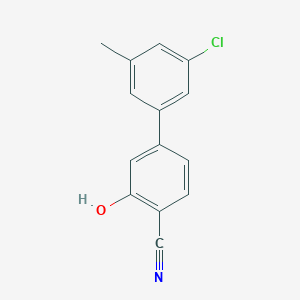

4-(3-chloro-5-methylphenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-9-4-12(6-13(15)5-9)10-2-3-11(8-16)14(17)7-10/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNGFKSVRJPZJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80684807 | |

| Record name | 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261952-67-3 | |

| Record name | 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of MFCD18314352 involves several routes, each with specific reaction conditions. Common synthetic methods include:

Mayer–rod coating: This method involves the application of a solution containing the compound onto a substrate using a Mayer rod, followed by drying and curing processes.

Spin coating: In this technique, a solution of this compound is deposited onto a rapidly spinning substrate, resulting in a thin, uniform film.

Spray coating: This method uses a spray nozzle to apply the compound solution onto a substrate, followed by drying.

Vacuum filtration: This involves filtering the compound solution through a membrane under vacuum conditions to achieve a uniform film.

Chemical Reactions Analysis

MFCD18314352 undergoes various chemical reactions, including:

Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD18314352 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which MFCD18314352 exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis would typically evaluate molecular properties, synthetic accessibility, and bioactivity. Below is a generalized framework based on methodologies described in the evidence:

Table 1: Comparative Physicochemical Properties

*No data available for this compound in the provided evidence.

Key Observations

Structural Diversity :

- Analogs like CAS 1022150-11-3 (C₂₇H₃₀N₆O₃) are structurally complex, with nitrogen-rich frameworks suited for pharmaceutical applications .

- Smaller molecules like CAS 1046861-20-4 (C₆H₅BBrClO₂) exhibit halogenation patterns common in agrochemical intermediates .

Synthetic Accessibility :

- Compounds such as CAS 918538-05-3 (C₆H₃Cl₂N₃) are synthesized via cross-coupling reactions with moderate synthetic accessibility scores (e.g., 2.07/5.0) .

Bioactivity :

- Halogenated compounds (e.g., CAS 1761-61-1, C₇H₅BrO₂) show moderate BBB permeability and low CYP inhibition, making them candidates for CNS-targeted drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.